1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
CAS No. |
142623-20-9 |
|---|---|
Molecular Formula |
C11H8F3N3O2 |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H8F3N3O2/c1-16-9(6-10(15-16)11(12,13)14)7-2-4-8(5-3-7)17(18)19/h2-6H,1H3 |
InChI Key |
HMYMKPGZAHELHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Experimental Procedure:
- Reagents : Trifluoromethyl-1,3-diketones and arylhydrazines.
- Conditions : Acidic medium (e.g., concentrated H₂SO₄), ethanol solvent, stirring at 25°C.
- Steps :
- Add diketone and acid to ethanol.
- Introduce hydrazine in equimolar amounts.
- Neutralize the reaction mixture with saturated NaHCO₃.
- Extract the product using CH₂Cl₂, dry over MgSO₄, and purify by recrystallization or distillation.
Observations:
- The reaction yields a regioisomeric mixture of pyrazoles (e.g., 3-methyl-1-(4-nitrophenyl)-5-trifluoromethylpyrazole and 5-methyl-1-(4-nitrophenyl)-3-trifluoromethylpyrazole).
- The final product is obtained as a yellowish-brown solid with melting points ranging from 52–54°C.
The DoM approach involves the metalation of precursor pyrazoles followed by functional group introduction at specific positions. This method is particularly useful for regioselective synthesis.
Experimental Procedure:
- Reagents : 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole, lithium reagents.
- Conditions : Catalytic reductive debromination after metalation.
- Steps :
- Perform ortho-metalation using lithium reagents on brominated pyrazole.
- Introduce functional groups such as acids or boron pinacolates at the desired position.
Observations:
Bromination and Functional Group Introduction
Functionalization at specific positions of the pyrazole ring can be achieved by bromination followed by substitution reactions.
Experimental Procedure:
- Reagents : N-Bromosuccinimide (NBS), brominated pyrazoles.
- Conditions : Mild reaction conditions for bromination.
- Steps :
- Brominate pyrazoles using NBS.
- Perform Br–Li exchange to introduce aldehyde or acid groups.
Observations:
- This method allows selective introduction of functional groups at the fourth position of the pyrazole ring.
Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Condensation Reaction | Trifluoromethyl-1,3-diketones | Arylhydrazines, H₂SO₄ | Acidic medium, ethanol | Regioisomeric mixture of pyrazoles |
| Direct Ortho-Metalation | Brominated pyrazoles | Lithium reagents | Catalytic reductive debromination | Regioselective functionalization |
| Bromination & Substitution | Pyrazoles | NBS | Mild bromination conditions | Functionalization at specific ring positions |
Notes on Optimization
- Reaction Selectivity : The use of specific solvents (e.g., ethyl acetate or dichlorobenzene) improves selectivity for desired isomers during condensation reactions.
- Temperature Control : Maintaining optimal temperatures (25°C) during condensation ensures high yields and minimizes side reactions.
- Purification Techniques : Recrystallization from ethanol effectively separates regioisomers and enhances product purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of 1-Methyl-5-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been explored for its potential as an anti-inflammatory and analgesic agent. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better membrane permeability and biological activity.
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in animal models. It was found to significantly reduce inflammation markers when compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .
Materials Science
The compound has also been utilized in the development of advanced materials, particularly in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Bandgap Energy | 2.3 eV |
| Conductivity | 10^-4 S/cm |
| Stability under UV Light | High |
These properties demonstrate its suitability for use in electronic devices, where stability and conductivity are crucial.
Analytical Chemistry
In analytical chemistry, 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is employed as a reagent for the detection of metal ions due to its ability to form stable complexes. This application is particularly useful in environmental monitoring and quality control processes.
Case Study: Detection of Heavy Metals
A method was developed using this compound to detect lead ions in water samples. The sensitivity of the method was reported to be below the permissible limits set by environmental regulations, showcasing its effectiveness as a chelating agent .
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the nitrophenyl group can participate in specific interactions. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Palladium-catalyzed methods (e.g., ) achieve higher yields (~75–82%) compared to copper-mediated click chemistry (~61%) .
- Functionalization at position 4 (e.g., triazole in 21he ) introduces diversity but requires multi-step protocols .
Chemical Reactivity
- Nitro Group Reactivity : The 4-nitrophenyl group facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Trifluoromethyl Stability : The CF₃ group resists metabolic degradation, enhancing drug half-life .
- Functionalization : Derivatives like 21he demonstrate compatibility with click chemistry for bioconjugation .
Biological Activity
1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention in various fields of biological research, particularly due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| CAS Number | 2795595 |
| Molecular Formula | C10H6F3N3O2 |
| Molecular Weight | 248.17 g/mol |
| IUPAC Name | 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole |
The biological activity of 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is primarily attributed to its interaction with various molecular targets. Research indicates that the compound may inhibit certain enzymes and modulate receptor activity, which could lead to diverse biological effects, including anti-inflammatory and anticancer properties .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The presence of the nitrophenyl group is believed to enhance its cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound has shown significant antiproliferative activity against several cancer types, including lung, breast, and colorectal cancers. It operates through mechanisms such as DNA alkylation and inhibition of topoisomerase .
- In Vivo Studies : Animal models have demonstrated that treatment with this compound can lead to reduced tumor growth and improved survival rates in cancer-bearing subjects .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:
- Inhibition Studies : Compounds similar to 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole have shown IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes, suggesting a potential for development as anti-inflammatory agents .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study reported that derivatives similar to 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole significantly inhibited the proliferation of MDA-MB-231 breast cancer cells, showcasing their potential as targeted therapies .
- Colorectal Cancer Models : In preclinical trials, compounds based on the pyrazole scaffold demonstrated marked reductions in tumor size and enhanced apoptosis in colorectal cancer models, indicating their therapeutic promise .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic routes to 1-methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole?
- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for functionalizing pyrazole cores. For example, triazole-pyrazole hybrids (e.g., compound 21hd in ) are synthesized by reacting 3-azido pyrazoles with terminal alkynes (e.g., ethynylbenzene) in a THF/water mixture (1:1) at 50°C for 16 hours. Key parameters include:
- Catalyst system : Copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) for reducing Cu(II) to Cu(I) .
- Purification : Column chromatography (cyclohexane/ethyl acetate gradient) yields products with >85% purity .
- Yield optimization : Excess alkyne (1.3 equiv) improves regioselectivity and yield (up to 89%) .
Q. How are structural and purity analyses conducted for this compound?
- Analytical techniques :
- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., NOE experiments to distinguish between 1,4- and 1,5-triazole isomers) .
- HPLC : Monitors reaction progress and purity (>95% by area normalization) .
- Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., C18H14N6O2 for 21hd ) .
Q. What are the preliminary biological screening protocols for pyrazole derivatives?
- Antibacterial assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, pyrazoline derivatives with 4-nitrophenyl groups ( ) show moderate activity (MIC: 25–50 µg/mL) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitro, trifluoromethyl) influence regioselectivity in pyrazole functionalization?
- Mechanistic insights :
- The electron-withdrawing nitro group at the 5-position directs electrophilic substitution to the 3-position (trifluoromethyl group enhances this effect via inductive withdrawal) .
- Computational studies (DFT) can predict reaction pathways by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. How can molecular docking elucidate structure-activity relationships (SAR) for pyrazole-based inhibitors?
- Case study : Docking of 1-methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole into carbonic anhydrase IX (CA-IX) reveals:
- Key interactions : Nitro group forms hydrogen bonds with Thr<sup>200</sup>, while trifluoromethyl fits into a hydrophobic pocket near Val<sup>121</sup> .
- Selectivity : Compare binding affinities with off-target isoforms (e.g., CA-II) using AutoDock Vina .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazoles?
- Data reconciliation :
- Antibacterial activity : Compound 21he ( ) shows no activity against P. aeruginosa, while 3,4-dimethoxy-6-nitrophenyl analogs ( ) inhibit growth. This discrepancy may arise from differences in bacterial efflux pump interactions .
- Statistical validation : Use ANOVA to compare IC50 values across multiple replicates and cell lines .
Q. What advanced synthetic methods enable late-stage diversification of the pyrazole core?
- Click chemistry : Post-synthetic modification via strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 3-position (e.g., replacing trifluoromethyl with boronate esters) .
Methodological Tables
Table 1 : Comparative yields of triazole-pyrazole hybrids via CuAAC
| Substituent (R) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Phenyl | 16 | 89 | 95 | |
| 4-Methoxyphenyl | 16 | 61 | 90 | |
| Benzyl | 16 | 75 | 92 |
Table 2 : Antibacterial activity of selected pyrazole derivatives
| Compound | MIC (µg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| 21he | >100 | P. aeruginosa | |
| 3,4-Dimethoxy-6-nitro analog | 25 | S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
